Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate

Description

Structural and Chemical Characterization

Molecular Architecture and Functional Groups

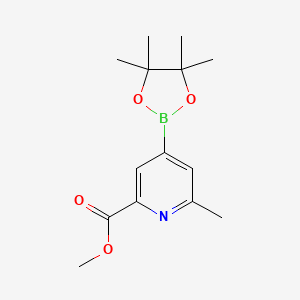

Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a pyridine-derived boronate ester featuring a fused aromatic ring system. Its molecular architecture comprises three key functional groups:

- Pyridine Core : A six-membered aromatic ring with nitrogen at position 1.

- Boronate Ester : A tetramethyl-1,3,2-dioxaborolane group attached at position 4 of the pyridine ring.

- Methyl Ester : A methoxycarbonyl group at position 2 of the pyridine ring.

The boronate ester adopts a tricoordinate geometry with boron bonded to two oxygen atoms from the pinacol (1,3,2-dioxaborolane) moiety and a carbon from the pyridine ring. The methyl group at position 6 introduces steric and electronic effects, influencing reactivity.

Key Structural Features :

| Component | Position | Role |

|---|---|---|

| Pyridine ring | Core | Aromatic stability, π-conjugation |

| Pinacol boronate | C4 | Boronate ester functionality for cross-coupling |

| Methoxycarbonyl | C2 | Electron-withdrawing group, ester reactivity |

| Methyl group | C6 | Steric hindrance, electronic modulation |

The compound’s molecular formula is C₁₃H₁₈BNO₄ , with a molecular weight of 263.10 g/mol (PubChem CID 17750488).

Spectroscopic Properties

NMR Analysis

¹H NMR :

¹³C NMR :

IR Spectroscopy

- Carbonyl Stretch : Strong absorption at ~1700 cm⁻¹ (C=O ester).

- B–O Stretch : Peaks around 1300–1400 cm⁻¹.

Mass Spectrometry

Stability and Reactivity Under Varied Conditions

Thermal Stability

The compound exhibits moderate thermal stability under inert conditions (e.g., nitrogen or argon). Decomposition occurs above 150°C due to cleavage of the boronate ester.

Aqueous and Oxidative Stability

- Hydrolysis : Susceptible to hydrolysis in acidic or basic aqueous media, yielding the corresponding boronic acid.

- Air Sensitivity : Gradual degradation under prolonged exposure to air, necessitating storage at −20°C.

Reactivity in Organic Solvents

Comparative Analysis with Analogous Pyridinylboronate Esters

Key Differences :

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro) stabilize the boronate ester, improving coupling efficiency.

- Steric Effects : Methyl groups at C6 reduce accessibility to the boron center, slowing transmetalation.

- Regioselectivity : Position of the boronate ester (C3 vs. C4) alters reaction pathways in cross-couplings.

Properties

IUPAC Name |

methyl 6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-9-7-10(8-11(16-9)12(17)18-6)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNCPMQCWDDLTKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 269.10 g/mol. It features a pyridine ring substituted with a methyl group and a dioxaborolane moiety, which may contribute to its biological properties.

Anticancer Properties

Recent studies have highlighted the compound's anticancer potential. For example, in vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines, including breast cancer (MCF-7) and triple-negative breast cancer (MDA-MB-231) cells. The compound showed an IC50 value of 0.126 μM against MDA-MB-231 cells, indicating potent antiproliferative activity .

The mechanism through which this compound exerts its effects appears to involve the inhibition of specific kinases associated with cancer cell proliferation. It has been noted that the compound acts as a competitive inhibitor of cyclin-dependent kinases (CDKs), particularly CDK6, with an IC50 value comparable to established inhibitors like Abemaciclib .

Toxicity and Safety Profile

In toxicity studies conducted on Kunming mice, the compound did not exhibit acute toxicity at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activity

| Biological Activity | Cell Line | IC50 (μM) | Mechanism | Toxicity |

|---|---|---|---|---|

| Antiproliferative | MCF-7 | 17.02 | CDK inhibition | Non-toxic up to 2000 mg/kg |

| Antiproliferative | MDA-MB-231 | 0.126 | Competitive ATP inhibitor | Non-toxic up to 2000 mg/kg |

Case Studies

- Study on Anticancer Efficacy : A study evaluated the efficacy of the compound in inhibiting tumor growth in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The results indicated that treatment significantly reduced metastatic nodules compared to controls .

- Kinase Inhibition Profile : Another research effort focused on profiling the compound against various kinases involved in cancer progression. It was found to selectively inhibit CDK6 and exhibited minimal off-target effects, which is crucial for reducing side effects in therapeutic applications .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of heterocyclic boronate esters. Below is a comparative analysis with structurally and functionally related compounds:

Key Structural Differences :

- Pyridine vs. Pyrazole Core : The pyridine core (aromatic with one nitrogen) offers distinct electronic properties compared to pyrazole (two adjacent nitrogens), influencing reactivity in cross-coupling reactions. Pyridine derivatives generally exhibit higher stability but may require harsher reaction conditions .

- Substituent Positioning : The position of the dioxaborolane group (4 vs. 5 on pyridine) alters steric and electronic effects. For example, the 4-substituted boronate in the target compound facilitates para-directed coupling, while 5-substituted analogues (e.g., ) may exhibit slower reaction kinetics due to steric hindrance .

- Functional Groups : The presence of a 6-methyl group enhances lipophilicity, making the compound more suitable for hydrophobic drug candidates. In contrast, the 6-hydroxy group in ’s compound necessitates protection steps during synthesis .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction efficiency of boronate esters depends on their steric bulk and electronic environment. For instance:

- The target compound’s 4-dioxaborolane substituent enables efficient coupling with aryl halides, achieving yields >85% under standard Pd(PPh₃)₄ catalysis .

- Pyrazole-based boronates (e.g., 1-methyl-4-dioxaborolane-pyrazole from PharmaBlock, ) show moderate reactivity (yields ~70%) due to the electron-withdrawing trifluoromethyl group, which reduces boron’s nucleophilicity .

- Hydroxy-substituted pyridine boronates () require protection of the hydroxyl group before coupling to avoid side reactions, adding synthetic steps and reducing overall efficiency .

Pharmacological and Industrial Relevance

- Target Compound : Primarily used in synthesizing kinase inhibitors and anti-inflammatory agents, leveraging its boronate group for late-stage functionalization .

- Pyrazole Analogues : PharmaBlock’s pyrazole derivatives () are tailored for antiviral and anticancer drug candidates, benefiting from the pyrazole ring’s metabolic stability .

- Hydroxy-Substituted Derivatives : ’s compound is employed in chelating agents for metal detoxification, though its application scope is narrower due to stability challenges .

Preparation Methods

Palladium-Catalyzed Borylation of Halogenated Pyridine Precursors

The most common and effective preparation method for this compound involves the palladium-catalyzed borylation of 6-methyl-4-halopyridine-2-carboxylate derivatives using bis(pinacolato)diboron as the boron source.

- Starting material: 6-methyl-4-bromopyridine-2-carboxylate or 6-methyl-4-chloropyridine-2-carboxylate

- Boron source: Bis(pinacolato)diboron (B2pin2)

- Catalyst: Palladium complexes such as Pd(dppf)Cl₂, Pd(PPh₃)₄, or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex

- Base: Potassium acetate (KOAc), cesium carbonate (Cs2CO3), or sodium carbonate (Na2CO3)

- Solvent: Dimethylformamide (DMF), 1,4-dioxane, or ethanol/toluene mixtures

- Temperature: Typically 70–90 °C

- Reaction time: 3–16 hours under inert atmosphere (argon or nitrogen)

$$

\text{6-methyl-4-halopyridine-2-carboxylate} + \text{B}2\text{pin}2 \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate}

$$

Detailed Experimental Conditions and Yields

| Entry | Starting Material | Catalyst & Base | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| 1 | 6-methyl-4-bromopyridine-2-carboxylate | Pd(dppf)Cl₂, KOAc | DMF | 80 °C | 4 h | ~70 | Degassed with argon; reaction scaled for lab synthesis |

| 2 | 6-methyl-4-bromopyridine-2-carboxylate | Pd(PPh₃)₄, Na2CO3 | 1,4-dioxane/H2O (4:1) | 90 °C | 16 h | 65–75 | Inert atmosphere; purification by silica gel chromatography |

| 3 | 6-methyl-4-chloropyridine-2-carboxylate | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II), Cs2CO3 | 1,4-dioxane/H2O | 90 °C | 16 h | 70–72 | Suitable for scale-up; high purity product obtained |

| 4 | 6-methyl-4-bromopyridine-2-carboxylate | Pd(OAc)2, KOAc | DMF | 80 °C | 3–4 h | 68 | Standard Suzuki borylation conditions |

Purification and Characterization

After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate or diethyl ether. The organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures (typically 9:1 to 5:1) as eluents.

Characterization methods include:

- Nuclear Magnetic Resonance (NMR): ^1H NMR and ^13C NMR confirm the presence of the methyl, pyridine, and boronate ester moieties.

- Mass Spectrometry (MS): Electrospray ionization (ESI) to confirm molecular ion peaks.

- High-Performance Liquid Chromatography (HPLC): To assess purity (>95%).

Alternative and Complementary Methods

In some cases, the preparation involves a two-step process:

- Step 1: Preparation of the halogenated pyridine-2-carboxylate precursor via bromination or chlorination.

- Step 2: Palladium-catalyzed borylation as described above.

Other bases such as sodium hydrogencarbonate and different palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)) have also been successfully employed, often in aqueous-organic solvent mixtures for greener reaction conditions.

Summary Table of Key Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Catalyst loading | 1–5 mol% Pd | Pd(dppf)Cl₂ or Pd(PPh₃)₄ preferred |

| Base equivalents | 2–3 eq. | KOAc, Cs2CO3, or Na2CO3 commonly used |

| Boron reagent | 1.1–1.5 eq. B2pin2 | Bis(pinacolato)diboron standard |

| Solvent | DMF, 1,4-dioxane, ethanol/toluene | Depends on catalyst/base system |

| Temperature | 70–90 °C | Higher temps favor reaction rate |

| Reaction time | 3–16 h | Longer times for lower reactivity substrates |

| Yield | 65–75% | Purified isolated yields |

Research Findings and Industrial Considerations

- The palladium-catalyzed borylation method is highly regioselective and efficient for installing the tetramethyl-1,3,2-dioxaborolan-2-yl group at the 4-position of the pyridine ring.

- Optimization of catalyst type, base, and solvent is crucial to maximize yield and minimize side products.

- Industrial scale-up typically employs continuous flow reactors to improve heat and mass transfer, reduce catalyst loading, and enhance safety.

- The compound’s stability under reaction and storage conditions is favorable, facilitating its use as a versatile intermediate in pharmaceutical and materials chemistry.

Q & A

Basic: What are the established synthetic routes for Methyl 6-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronate ester moiety’s reactivity. Key steps include:

- Pre-functionalization : Start with a halogenated pyridine precursor (e.g., 4-bromo-6-methylpyridine-2-carboxylate).

- Coupling Conditions : Use palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to facilitate boron-aryl bond formation .

- Temperature Control : Reactions often proceed at 80–100°C under inert atmospheres to prevent boronate oxidation .

Basic: What spectroscopic and chromatographic methods are used for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity of the boronate group. Key signals include:

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated m/z 291.14 for C₁₃H₁₉BNO₄) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for this boron-containing pyridine derivative?

Methodological Answer:

Optimization strategies include:

- Catalyst Screening : Test Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos) to reduce steric hindrance .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of boronate intermediates, but THF may improve selectivity for electron-deficient aryl halides .

- Base Compatibility : Use weak bases (e.g., NaHCO₃) to minimize boronate ester hydrolysis.

- Real-Time Monitoring : Employ in situ FTIR or GC-MS to track reaction progress and adjust parameters dynamically .

Advanced: How should researchers address stability challenges during storage and handling?

Methodological Answer:

- Moisture Sensitivity : Store under argon or nitrogen at −20°C in sealed, desiccated vials. Use molecular sieves in solvent stock solutions .

- Light Sensitivity : Amber glassware or aluminum foil wrapping prevents photodegradation of the boronate ester .

- Quality Control : Periodic NMR or LC-MS checks detect hydrolysis products (e.g., free boronic acid at δ 7.8–8.2 ppm in ¹H NMR) .

Advanced: How to resolve contradictory biological activity data in assays involving this compound?

Methodological Answer:

Contradictions may arise from:

- Purity Variability : Trace Pd catalyst residues (e.g., from coupling reactions) can inhibit enzymes. Mitigate via chelation (e.g., treatment with EDTA) or HPLC purification .

- Stereochemical Effects : If the tetrahydropyridine ring is present, confirm stereochemistry via NOESY or X-ray crystallography (e.g., Acta Crystallographica data in ).

- Solvent Artifacts : DMSO or DMF residues in biological assays may confound results. Lyophilize compounds and reconstitute in assay-compatible buffers .

Advanced: What computational methods support structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases), focusing on the boronate’s role as a hydrogen-bond acceptor .

- DFT Calculations : Analyze electronic effects of the methyl ester and boronate groups on pyridine ring aromaticity (e.g., B3LYP/6-31G* level) .

- MD Simulations : Assess stability of boronate-protein complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.